Isorhamnetin-3-O-neohespeidoside is a flavonoid compound characterized by the molecular formula C28H32O16 and a molecular weight of 624.55 g/mol. This compound is a glycoside of isorhamnetin, which is a methylated derivative of quercetin. Isorhamnetin-3-O-neohespeidoside is primarily isolated from natural sources such as Pollen typhae and exhibits a yellow powder appearance, being soluble in methanol and other organic solvents .
Information on the safety profile of Calendoflavoside is scarce. As with any new compound, proper handling and safety precautions are recommended during research.
Research on Calendoflavoside is in its early stages. More studies are needed to understand its:
These reactions play a crucial role in the compound's stability and reactivity in biological systems.
Isorhamnetin-3-O-neohespeidoside exhibits several biological activities:
These activities contribute to its potential therapeutic applications.
Synthesis of Isorhamnetin-3-O-neohespeidoside can be achieved through:
These methods are essential for producing the compound for research and pharmaceutical applications.
Isorhamnetin-3-O-neohespeidoside has several applications:
These applications highlight its versatility in various industries.
Research on interaction studies involving Isorhamnetin-3-O-neohespeidoside includes:
These studies are crucial for understanding its role in pharmacology and potential side effects.
Isorhamnetin-3-O-neohespeidoside shares structural similarities with several other flavonoids. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Isorhamnetin | C17H12O7 | Methylated derivative of quercetin |
Quercetin | C15H10O7 | Well-known antioxidant and anti-inflammatory |
Isorhamnetin-3-O-glucoside | C22H22O11 | Similar glycosylation pattern |
Isorhamnetin-3-O-neohespeidoside stands out due to its unique glycosylation pattern with neohesperidin, which may enhance its solubility and bioavailability compared to other flavonoids. Its specific biological activities also differentiate it from structurally similar compounds, making it a subject of interest for further research in pharmacology and nutrition.